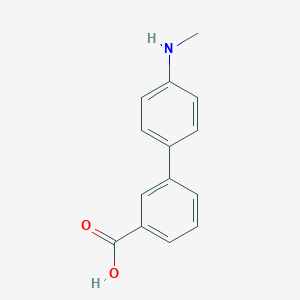

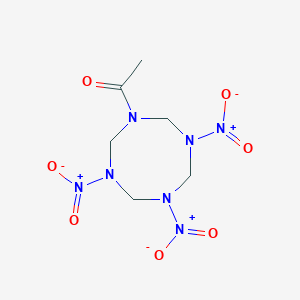

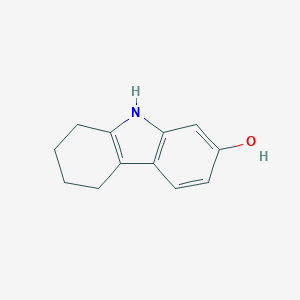

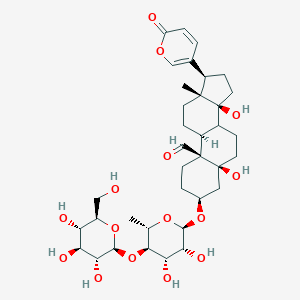

4'-(Methylamino)biphenyl-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds structurally related to 4'-(Methylamino)biphenyl-3-carboxylic acid involves various chemical strategies, including palladium-catalyzed cross-coupling reactions and modifications of existing biphenyl carboxylic acids. Notably, the synthesis of 5-phenyl substituted 1-methyl-2-pyridones and 4'-substituted biphenyl-4-carboxylic acids as inhibitors of steroid-5alpha-reductase showcases the versatility of these approaches in generating compounds with specific functionalities (Picard, Schulz, & Hartmann, 2002).

Molecular Structure Analysis

X-ray crystallography has been instrumental in determining the crystal and molecular structures of compounds related to 4'-(Methylamino)biphenyl-3-carboxylic acid. For instance, the crystal structure of 4,4'-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid revealed insights into the density and spatial arrangement of ortho-aminocarboxylic acids, contributing to a deeper understanding of their unusual high densities (Willer, Storey, Deschamps, & Frisch, 2013).

Chemical Reactions and Properties

Chemical reactions involving 4'-(Methylamino)biphenyl-3-carboxylic acid derivatives often lead to the formation of novel compounds with unique properties. For example, microwave-assisted synthesis has been used to produce blue emissive 2-amino-3-carboxamide-1,1'-biaryls and 4-(arylamino)-[1,1'-biphenyl]-3-carboxamides, demonstrating the potential for developing materials with specific photophysical characteristics (Novanna, Kannadasan, & Shanmugam, 2020).

Physical Properties Analysis

The physical properties of 4'-(Methylamino)biphenyl-3-carboxylic acid and its derivatives, such as density and crystallinity, are crucial for their application in various domains. The synthesis and characterization of novel biphenyl 4-carboxylic acid derivatives have highlighted the importance of understanding these properties to tailor materials for specific uses (Patel, Malik, & Bhatt, 2009).

Chemical Properties Analysis

The chemical behavior of 4'-(Methylamino)biphenyl-3-carboxylic acid and related compounds under different conditions is vital for their application in chemical synthesis and materials science. Studies on biphenyl-4-carboxylic acids and their reactions provide insights into their reactivity and potential for forming new compounds with desired chemical properties (Byron, Gray, & Wilson, 1966).

科学的研究の応用

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are pivotal for the degradation of recalcitrant compounds in the environment, such as pharmaceuticals and personal care products. Research in this area has led to the identification of by-products and their biotoxicity, contributing to the enhancement of degradation pathways for pollutants. For example, studies on the degradation of acetaminophen (ACT) have collected, organized, and summarized state-of-the-art studies on ACT by-products, their biotoxicity, and proposed degradation pathways, using computational methods to match the degradation pathway with ACT proposed pathways and the most frequent ACT by-products. This contributes to enhancing the degradation of ACT by AOP systems (Qutob et al., 2022).

Biocatalyst Inhibition

The study of carboxylic acids as biorenewable chemicals highlights their role as precursors for various industrial chemicals and their inhibitory effects on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding these inhibitory mechanisms aids in the engineering of more robust strains for industrial applications, emphasizing the metabolic engineering strategies to increase microbial robustness against these compounds (Jarboe et al., 2013).

Anticancer Research

Cinnamic acid derivatives have been recognized for their anticancer potentials. The 3-phenyl acrylic acid functionality of cinnamic acids provides reactive sites for chemical modifications, leading to the synthesis of various derivatives with antitumor efficacy. This highlights the role of cinnamic acid derivatives in medicinal research as traditional and synthetic antitumor agents, reflecting on their underutilized potential over several decades (De et al., 2011).

Proteostasis Mechanisms

The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis involve its properties as a chemical chaperone to prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress. These findings suggest potential therapeutic applications of 4-phenylbutyric acid in various pathologies associated with protein misfolding and the unfolded protein response (Kolb et al., 2015).

特性

IUPAC Name |

3-[4-(methylamino)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(16)17/h2-9,15H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDSLJHRGXISFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609276 |

Source

|

| Record name | 4'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Methylamino)biphenyl-3-carboxylic acid | |

CAS RN |

1215206-62-4 |

Source

|

| Record name | 4'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)